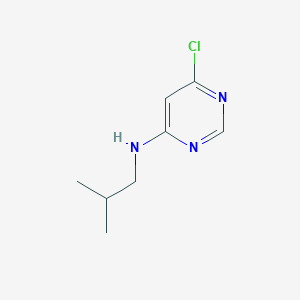
Chlorambucil-arachidonic acid conjugate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorambucil-arachidonic acid conjugate is a hybrid molecule that combines the properties of chlorambucil, a well-known anticancer drug, with arachidonic acid, a polyunsaturated fatty acid. This conjugate aims to enhance the therapeutic efficacy and reduce the side effects associated with chlorambucil by improving its solubility and targeting capabilities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of chlorambucil-arachidonic acid conjugate typically involves the conjugation of chlorambucil with arachidonic acid through an amidation reaction. This process can be carried out using various coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions . The reaction is usually performed in an organic solvent like dichloromethane at room temperature, followed by purification using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process would include rigorous quality control measures to monitor the purity and stability of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Chlorambucil-arachidonic acid conjugate can undergo various chemical reactions, including:
Oxidation: The conjugate can be oxidized to form hydroperoxides and other oxidative products.
Reduction: Reduction reactions can convert the conjugate into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorambucil moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, such as specific pH and temperature, to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the this compound, each with distinct chemical and biological properties .
Aplicaciones Científicas De Investigación
Chlorambucil-arachidonic acid conjugate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of chlorambucil-arachidonic acid conjugate involves the alkylation of DNA by the chlorambucil moiety, leading to the disruption of DNA replication and cell death. The arachidonic acid component enhances the targeting of cancer cells by exploiting their increased uptake of fatty acids. This dual mechanism results in improved therapeutic outcomes and reduced toxicity .
Comparación Con Compuestos Similares
Chlorambucil-arachidonic acid conjugate is unique compared to other similar compounds due to its hybrid nature, combining the properties of both chlorambucil and arachidonic acid. Similar compounds include:
Chlorambucil-platinum hybrids: These compounds also aim to enhance the anticancer properties of chlorambucil by combining it with platinum-based drugs.
Chlorambucil-nanoparticle conjugates: These involve the conjugation of chlorambucil with nanoparticles to improve its delivery and efficacy.
Chlorambucil-fluorophore conjugates: These are used for imaging and targeted therapy by combining chlorambucil with fluorescent molecules.
The uniqueness of this compound lies in its ability to leverage the biological properties of arachidonic acid to enhance the targeting and efficacy of chlorambucil .
Propiedades
IUPAC Name |
2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H53Cl2NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-35(40)42-31-32-43-36(41)22-19-20-33-23-25-34(26-24-33)39(29-27-37)30-28-38/h6-7,9-10,12-13,15-16,23-26H,2-5,8,11,14,17-22,27-32H2,1H3/b7-6-,10-9-,13-12-,16-15- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFNLQXQSDUXKB-DOFZRALJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCCOC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCCOC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H53Cl2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130676-89-0 |
Source


|
| Record name | Chlorambucil-arachidonic acid conjugate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130676890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2-cyanoacetyl)amino]prop-2-enoic Acid](/img/structure/B163398.png)









